Ammonium laurate

Catalog No.
S518711
CAS No.
2437-23-2
M.F
C12H27NO2
M. Wt
217.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium laurate

CAS Number

2437-23-2

Product Name

Ammonium laurate

IUPAC Name

azane;dodecanoic acid

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3

InChI Key

VJCJAQSLASCYAW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)[O-].[NH4+]

solubility

Soluble in DMSO

Synonyms

dodecanoic acid, lauric acid, lauric acid, ammonium salt, lauric acid, barium and cadmium salt (4:1:1), lauric acid, calcium salt, lauric acid, lithium salt, lauric acid, magnesium salt, lauric acid, nickel(2+) salt, lauric acid, potassium salt, lauric acid, sodium salt, potassium laurate, sodium dodecanoate, sodium laurate

Canonical SMILES

CCCCCCCCCCCC(=O)O.N

The exact mass of the compound Ammonium laurate is 217.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium laurate (CAS 2437-23-2) is an anionic surfactant and the ammonium salt of lauric acid (a 12-carbon fatty acid). It is primarily valued in industrial and scientific procurement as a "fugitive" or "switchable" emulsifier. While it provides the robust aqueous micellization and dispersion capabilities typical of medium-chain alkali soaps, its volatile ammonium cation allows it to decompose upon drying, mild heating, or pH adjustment[1]. This unique property profile makes it a critical precursor and processing aid in applications where residual metal ions or permanent water-solubility would degrade the final product's performance, such as in high-purity nanomaterial deposition, moisture-resistant emulsion adhesives, and sustainable biopolymer recovery [2].

Substituting ammonium laurate with common generic alternatives like sodium dodecyl sulfate (SDS) or sodium laurate fundamentally compromises post-processing purity and material performance. Standard alkali metal surfactants leave permanent sodium and sulfur residues upon drying, which contaminate electronic nanomaterial coatings and act as moisture-absorbing defects in dried polymer films, severely reducing water resistance . Conversely, substituting with free lauric acid fails during the initial processing phase, as the un-neutralized acid lacks the aqueous solubility and critical micelle concentration (CMC) required to form stable emulsions or colloidal dispersions [1]. Ammonium laurate bridges this gap by acting as a strong surfactant during processing and reverting to a benign, non-interfering state upon drying or chemical triggering.

Post-Deposition Residue Elimination via Thermal Volatility

Ammonium laurate acts as a "fugitive" surfactant that leaves cleaner depositions compared to sodium dodecyl sulfate (SDS) and sodium laurate. While SDS and sodium laurate leave permanent sodium and sulfur-based salt residues upon drying or mild heating, ammonium laurate decomposes. Its ammonia component evaporates, and the remaining lauric acid can be cleanly vaporized (~298 °C) or oxidized without leaving metal contaminants [1].

Evidence DimensionPost-deposition elemental residue and thermal removal
Target Compound DataDecomposes to volatile NH3 and lauric acid (vaporizes at ~298 °C, oxidizes residue-free)
Comparator Or BaselineSDS (decomposition >380 °C, leaves Na/S residue) and Sodium Laurate (leaves Na residue)
Quantified Difference100% elimination of alkali metal and sulfur residues
ConditionsThermal treatment or simple drying of carbon nanotube (CNT) depositions on substrates

Eliminates the need for aggressive post-deposition washing steps in precision nanomaterial and electronic coatings.

CO2-Switchable Surfactant Recovery for Sustainable Processing

Ammonium laurate functions as a highly efficient CO2-switchable anionic surfactant. By bubbling CO2 into an aqueous solution, the pH drops to ~7, converting the water-soluble ammonium laurate into water-insoluble neutral lauric acid and ammonium bicarbonate. This allows for a 98% recovery of the lauric acid via simple precipitation and centrifugation, which can then be regenerated with ammonium hydroxide [1]. Standard anionic surfactants like SDS or sodium laurate do not exhibit this switchable behavior and remain trapped in the aqueous phase.

Evidence DimensionSurfactant recovery rate via pH/CO2 trigger
Target Compound Data98% recovery of lauric acid upon CO2 addition
Comparator Or BaselineStandard anionic surfactants (e.g., SDS, Sodium Laurate) which are non-switchable
Quantified Difference~98% recoverable vs near 0% recoverable via simple CO2 trigger
ConditionsAqueous emulsion systems at room temperature, pH shift from ~10 to ~7 via CO2 bubbling

Enables closed-loop surfactant recycling and drastically reduces wastewater treatment costs in large-scale biomass processing or emulsion breaking.

Film Water Resistance in Emulsion Polymerization

In emulsion polymerization (e.g., for synthetic rubber or PVC adhesives), the choice of surfactant directly impacts the final film's moisture resistance. Ammonium laurate acts as a fugitive emulsifier; as the latex dries, ammonia evaporates, leaving behind water-insoluble lauric acid . In contrast, using sodium laurate or other alkali soaps leaves a permanent, water-soluble salt in the polymer matrix, which absorbs moisture and degrades the cohesive strength and adhesion of the dried film.

Evidence DimensionResidual surfactant water solubility in dried films
Target Compound DataReverts to water-insoluble lauric acid upon drying (loss of NH3)
Comparator Or BaselineSodium laurate / alkali soaps
Quantified DifferenceTransition from water-soluble to water-insoluble state vs permanent water solubility
ConditionsDrying of emulsion adhesives, synthetic rubber, or PVC plastisols

Prevents moisture-induced swelling and adhesion loss in pressure-sensitive adhesives and protective coatings.

Colloidal Stability and Selective Dispersion of Nanomaterials

Ammonium laurate provides highly stable long-term colloidal dispersion for carbon nanotubes compared to SDS. At optimal concentrations (1.0 to 2.0 wt%), ammonium laurate maintains stable dispersions for over 10 days with a highly negative zeta potential (≤ -50 mV at pH 11) [1]. Furthermore, ammonium laurate selectively suspends individual single-walled CNTs without attaching excess carbon debris, a selectivity not observed with the spherical micelles formed by SDS.

Evidence DimensionDispersion stability and zeta potential
Target Compound DataStable >10 days, zeta potential ≤ -50 mV (at pH 11)
Comparator Or BaselineSDS (zeta potential ~ -40 to -50 mV at pH 4, lower selectivity)
Quantified DifferenceHigher selectivity for individual CNTs and equivalent/better electrostatic stability without permanent salt penalties
Conditions1.0 - 2.0 wt% surfactant in aqueous multi-walled/single-walled CNT dispersions

Allows formulators to achieve highly stable, selective nanomaterial dispersions with a surfactant that can be cleanly removed later.

High-Purity Carbon Nanotube (CNT) and Nanomaterial Coatings

Ammonium laurate is a highly effective dispersant for formulating CNT inks and electronic coatings where post-deposition alkali metal or sulfur residues would degrade electrical conductivity or optical properties. Its ability to decompose into volatile ammonia and easily vaporized lauric acid eliminates the need for damaging post-wash steps[1].

Moisture-Resistant Emulsion Adhesives and Synthetic Rubbers

Used as a fugitive emulsifier in the polymerization of PVC, synthetic rubbers, and pressure-sensitive adhesives. Because it reverts to water-insoluble lauric acid upon drying, it ensures the final dried film resists water absorption and maintains cohesive strength, unlike formulations relying on sodium soaps.

Closed-Loop Biomass Processing and Biopolymer Recovery

Ideal for the large-scale extraction of polyhydroxyalkanoates (PHAs) or other biopolymers where the surfactant must be recovered from the wastewater stream. Its CO2-switchable nature allows for 98% recovery via a simple pH trigger, ensuring high purity of the extracted material and reducing chemical waste [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.204179104 g/mol

Monoisotopic Mass

217.204179104 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50IRX6VLIF

Related CAS

143-07-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 23 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 24 of 47 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2437-23-2

Wikipedia

Ammonium laurate

Use Classification

Food Additives -> EMULSIFIER; -> JECFA Functional Classes

General Manufacturing Information

Dodecanoic acid, ammonium salt (1:1): ACTIVE

Dates

Last modified: 04-14-2024
1: Deng S, Zhao J. Self-assembly of cationic gemini surfactants, alkanediyl-bis-(dimethyldodecyl-ammonium bromide), in cyclohexane: effects of spacer length on their association into reverse lyotropic liquid crystalline or reverse vesicles. Soft Matter. 2018 Jan 31;14(5):734-741. doi: 10.1039/c7sm02333b. PubMed PMID: 29340416.
2: Kallerup RS, Franzyk H, Schiøth ML, Justesen S, Martin-Bertelsen B, Rose F, Madsen CM, Christensen D, Korsholm KS, Yaghmur A, Foged C. Adjuvants Based on Synthetic Mycobacterial Cord Factor Analogues: Biophysical Properties of Neat Glycolipids and Nanoself-Assemblies with DDA. Mol Pharm. 2017 Jul 3;14(7):2294-2306. doi: 10.1021/acs.molpharmaceut.7b00170. Epub 2017 May 31. PubMed PMID: 28497975.
3: Nilsson HM, Meany B, Ticey J, Sun CF, Wang Y, Cumings J. Ammonium Laurate Surfactant for Cleaner Deposition of Carbon Nanotubes. Langmuir. 2015 Jun 30;31(25):6948-55. doi: 10.1021/acs.langmuir.5b01175. Epub 2015 Jun 15. PubMed PMID: 26020583.
4: Kallerup RS, Madsen CM, Schiøth ML, Franzyk H, Rose F, Christensen D, Korsholm KS, Foged C. Influence of trehalose 6,6'-diester (TDX) chain length on the physicochemical and immunopotentiating properties of DDA/TDX liposomes. Eur J Pharm Biopharm. 2015 Feb;90:80-9. doi: 10.1016/j.ejpb.2014.10.015. Epub 2014 Nov 11. PubMed PMID: 25445301.
5: Xu L, Chen J, Feng L, Dong S, Hao J. Loading capacity and interaction of DNA binding on catanionic vesicles with different cationic surfactants. Soft Matter. 2014 Dec 7;10(45):9143-52. doi: 10.1039/c4sm01565g. PubMed PMID: 25317547.
6: Koshy P, Verma G, Aswal VK, Venkatesh M, Hassan PA. Viscoelastic fluids originated from enhanced solubility of sodium laurate in cetyl trimethyl ammonium bromide micelles through cooperative self-assembly. J Phys Chem B. 2010 Aug 19;114(32):10462-70. doi: 10.1021/jp104009f. PubMed PMID: 20666452.
7: Sun SY, Xu Y, Wang D. Novel minor lipase from Rhizopus chinensis during solid-state fermentation: biochemical characterization and its esterification potential for ester synthesis. Bioresour Technol. 2009 May;100(9):2607-12. doi: 10.1016/j.biortech.2008.11.006. Epub 2009 Jan 20. PubMed PMID: 19157870.
8: Sun SY, Xu Y. Membrane-bound 'synthetic lipase' specifically cultured under solid-state fermentation and submerged fermentation by Rhizopus chinensis: a comparative investigation. Bioresour Technol. 2009 Feb;100(3):1336-42. doi: 10.1016/j.biortech.2008.07.051. Epub 2008 Sep 21. PubMed PMID: 18809324.
9: Li H, Hao J, Wu Z. Phase behavior and properties of reverse vesicles in salt-free catanionic surfactant mixtures. J Phys Chem B. 2008 Mar 27;112(12):3705-10. doi: 10.1021/jp7112329. Epub 2008 Mar 6. PubMed PMID: 18321090.
10: Salameh MA, Wiegel J. Purification and characterization of two highly thermophilic alkaline lipases from Thermosyntropha lipolytica. Appl Environ Microbiol. 2007 Dec;73(23):7725-31. Epub 2007 Oct 12. PubMed PMID: 17933930; PubMed Central PMCID: PMC2168070.
11: Nagahara Y, Nishida Y, Isoda M, Yamagata Y, Nishikawa N, Takada K. Structure and performance of cationic assembly dispersed in amphoteric surfactants solution as a shampoo for hair damaged by coloring. J Oleo Sci. 2007;56(6):289-95. PubMed PMID: 17898494.
12: Ch MI, Wen YF, Cheng Y. Gas chromatographic/mass spectrometric analysis of the essential oil of Houttuynia cordata Thunb by using on-column methylation with tetramethylammonium acetate. J AOAC Int. 2007 Jan-Feb;90(1):60-7. PubMed PMID: 17373437.
13: Hoefelmeyer JD, Liu H, Somorjai GA, Tilley TD. Reverse micelle synthesis of rhodium nanoparticles. J Colloid Interface Sci. 2007 May 1;309(1):86-93. Epub 2006 Dec 28. PubMed PMID: 17229435.
14: Clifton M, Nguyen T, Frost R. Effect of ionic surfactants on bauxite residues suspensions viscosity. J Colloid Interface Sci. 2007 Mar 15;307(2):572-7. Epub 2006 Dec 23. PubMed PMID: 17215000.
15: Kanwar SS, Verma HK, Pathak S, Kaushal RK, Kumar Y, Verma ML, Chimni SS, Chauhan GS. Enhancement of ethyl propionate synthesis by poly (AAc-co-HPMA-cl-MBAm)-immobilized Pseudomonas aeruginosa MTCC-4713, exposed to Hg2+ and NH4+ ions. Acta Microbiol Immunol Hung. 2006 Jun;53(2):195-207. PubMed PMID: 16956129.
16: Nawani N, Khurana J, Kaur J. A thermostable lipolytic enzyme from a thermophilic Bacillus sp.: purification and characterization. Mol Cell Biochem. 2006 Oct;290(1-2):17-22. Epub 2006 Aug 19. PubMed PMID: 16924423.
17: Rothbard JB, Jessop TC, Lewis RS, Murray BA, Wender PA. Role of membrane potential and hydrogen bonding in the mechanism of translocation of guanidinium-rich peptides into cells. J Am Chem Soc. 2004 Aug 11;126(31):9506-7. PubMed PMID: 15291531.
18: Samartsev VN, Markova OV, Chezghanova SA, Mokhova EN. Effect of the cationic detergent CTAB on the involvement of ADP/ATP antiporter and aspartate/glutamate antiporter in fatty acid-induced uncoupling of liver mitochondria. Biochemistry (Mosc). 2001 Aug;66(8):926-31. PubMed PMID: 11566065.
19: Nawani N, Kaur J. Purification, characterization and thermostability of lipase from a thermophilic Bacillus sp. J33. Mol Cell Biochem. 2000 Mar;206(1-2):91-6. PubMed PMID: 10839198.
20: Kuczera J, Witek S, Kral TE, Hładyszowski J, Luczyński J, Przestalski S. Influence of some lysosomotropic compounds on calcium ion desorption process from liposome membrane. Z Naturforsch C. 1998 May-Jun;53(5-6):389-97. PubMed PMID: 9679330.

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